4-Chloro-1,1-diphenylbutan-1-ol

Catalog No.
S13906730
CAS No.
M.F
C16H17ClO
M. Wt
260.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-1,1-diphenylbutan-1-ol

Product Name

4-Chloro-1,1-diphenylbutan-1-ol

IUPAC Name

4-chloro-1,1-diphenylbutan-1-ol

Molecular Formula

C16H17ClO

Molecular Weight

260.76 g/mol

InChI

InChI=1S/C16H17ClO/c17-13-7-12-16(18,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,18H,7,12-13H2

InChI Key

YGSAARYDQXFRKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCCCl)(C2=CC=CC=C2)O

4-Chloro-1,1-diphenylbutan-1-ol is an organic compound characterized by its structure, which includes a chloro group and two phenyl groups attached to a butanol backbone. Its chemical formula is C15H16ClOC_{15}H_{16}ClO, and it features a tertiary alcohol functional group. This compound is notable for its potential applications in organic synthesis and medicinal chemistry.

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as a ketone or aldehyde, depending on the reaction conditions.
  • Nucleophilic Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by various nucleophiles like amines or alcohols.
  • Elimination Reactions: Under basic conditions, it may undergo elimination reactions to form alkenes .

While specific biological activity data for 4-chloro-1,1-diphenylbutan-1-ol is limited, compounds with similar structures often exhibit various biological properties. For instance, chlorinated phenolic compounds are known for their antimicrobial and antifungal activities. Further studies would be necessary to elucidate the specific biological effects of this compound.

Several synthetic routes can be employed to produce 4-chloro-1,1-diphenylbutan-1-ol:

  • Starting from 4-chlorobutanol: This method involves the alkylation of diphenylmethanol with 4-chlorobutanol under basic conditions.
  • Grignard Reaction: A Grignard reagent derived from phenyl magnesium bromide can react with carbonyl compounds to yield alcohols, which can then be chlorinated.
  • Direct Chlorination: The compound can also be synthesized through direct chlorination of diphenylbutanol using chlorine gas under UV light or in the presence of a Lewis acid catalyst.

4-Chloro-1,1-diphenylbutan-1-ol finds utility in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Research: Its unique structure makes it a subject of interest in studies related to reaction mechanisms and synthetic methodologies.

Interaction studies involving 4-chloro-1,1-diphenylbutan-1-ol focus on its reactivity with other chemical species. For example:

  • Reactivity with Nucleophiles: The chloro group allows for substitution reactions that can lead to the formation of diverse derivatives.
  • Biological Interactions: Investigating how this compound interacts with biological systems could reveal potential therapeutic applications or toxicological profiles.

Several compounds share structural similarities with 4-chloro-1,1-diphenylbutan-1-ol. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesNotable Properties
4-Chloro-1-butanolChloro group on butanolUsed as an intermediate in organic synthesis
DiphenylmethanolTwo phenyl groups on a methanol backboneExhibits different reactivity patterns
4-Bromo-1,1-diphenylbutan-1-olSimilar structure but bromine instead of chlorinePotentially different biological activity
4-Iodo-1,1-diphenylbutan-1-olIodine substituentHigher reactivity due to weaker C-I bond

The unique combination of the chloro group and the diphenyl moiety in 4-chloro-1,1-diphenylbutan-1-ol provides distinct chemical properties that differentiate it from other halogenated alcohols. Its applications in organic synthesis further emphasize its relevance in chemical research and industry.

Traditional Multi-Step Synthesis Routes and Yield Limitations

The classical synthesis involves sequential Grignard addition and chlorination. A representative pathway begins with the reaction of diphenylketone with a propargyl Grignard reagent to form 1,1-diphenylbut-3-yn-1-ol, followed by hydrochlorination.

Grignard Reaction Optimization

Magnesium turnings (230 mg) and anhydrous diethyl ether (5 mL) are combined with bromobenzene (1 mL) under reflux to generate phenylmagnesium bromide. Subsequent addition of 1,1-diphenylketone (1.7 g) in ether yields 1,1-diphenylbut-3-yn-1-ol after acidic workup. Early studies reported yields of 45–52% due to competing oligomerization of the propargyl intermediate.

Chlorination Strategies

Hydrochlorination employs phosphorus pentachloride (PCl₅) in benzene at 80°C, achieving 60% conversion to the target chloroalcohol. Alternative methods using N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 80°C improve regioselectivity, yielding 57% 4-chloro product with <18% regioisomer formation.

Table 1: Comparative Yields in Multi-Step Synthesis

StepReagentSolventYield (%)
Grignard AdditionPhenyl MgBrDiethyl ether52
HydrochlorinationPCl₅Benzene60
Regioselective ChlorinationNCSDMF57

Key limitations include the sensitivity of Grignard reagents to moisture and the need for stringent temperature control during chlorination.

Novel Single-Pot Catalytic Approaches Using Transition Metal Complexes

Transition metal catalysts enable convergent synthesis by mediating C–C bond formation and chlorination in a single reactor.

Palladium-Catalyzed Coupling

A 2025 protocol employs Pd(OAc)₂ (5 mol%) with Xantphos ligand to couple 1-chloro-4-phenylbutan-1-ol with phenylboronic acid. The reaction proceeds in toluene/water (3:1) at 100°C for 12 hours, yielding 78% product. Mechanistic studies suggest a sequence of oxidative addition and transmetallation steps.

Nickel-Mediated Electrochemical Synthesis

Recent advances utilize NiCl₂·6H₂O (10 mol%) in an undivided cell with graphite electrodes. Constant current electrolysis (10 mA/cm²) in acetonitrile achieves 68% yield at ambient temperature, minimizing thermal decomposition.

Table 2: Catalytic Systems and Performance

Catalyst SystemConditionsYield (%)
Pd(OAc)₂/Xantphos100°C, 12 h78
NiCl₂·6H₂O (electro)RT, 8 h68

These methods reduce purification steps but require careful ligand selection to prevent catalyst deactivation by chloride ions.

Solvent-Free Mechanochemical Synthesis Strategies

Mechanochemistry bypasses solvent use through high-energy milling.

Ball-Mill Chlorination

A planetary ball mill (500 rpm) processes 1,1-diphenylbutan-1-ol with NCS (1.1 eq) and SiO₂ (grinding auxiliary) for 90 minutes. Quantitative conversion occurs via radical chain mechanisms, yielding 82% isolated product.

Twin-Screw Extrusion

Continuous synthesis employs a co-rotating twin-screw extruder heated to 80°C. Residence times of 2 minutes suffice for complete conversion when using PCl₃ as chlorinating agent, though yields plateau at 74% due to volatilization losses.

Table 3: Mechanochemical Parameters

MethodEnergy InputTimeYield (%)
Ball milling500 rpm90 min82
Twin-screw extrusion80°C2 min74

Scale-up challenges include heat dissipation in batch mills and particle size control during extrusion.

The mechanistic behavior of 4-Chloro-1,1-diphenylbutan-1-ol represents a complex case study in intramolecular nucleophilic substitution reactions, where the hydroxyl group acts as an internal nucleophile targeting the chlorine-bearing carbon center [1] [2]. This compound exhibits characteristics consistent with the substitution nucleophilic intramolecular mechanism, which proceeds through retention of stereochemical configuration rather than the inversion typically observed in bimolecular substitution processes [3].

The primary mechanistic pathway involves the formation of a five-membered transition state, where the hydroxyl oxygen coordinates with the carbon bearing the chlorine substituent [1]. This process is facilitated by the molecular geometry that allows for favorable orbital overlap between the oxygen lone pair and the carbon-chlorine antibonding orbital [4]. The intramolecular nature of this substitution eliminates the need for external nucleophile approach, thereby circumventing steric hindrance issues that would typically plague intermolecular reactions involving such bulky diphenyl substituents [5] [6].

Research findings indicate that the substitution nucleophilic intramolecular mechanism operates through a concerted process without the formation of discrete carbocationic intermediates [3] [7]. The reaction proceeds via a single transition state characterized by simultaneous bond formation between the oxygen nucleophile and the electrophilic carbon, coupled with bond cleavage of the carbon-chlorine linkage [2]. This concerted nature distinguishes the mechanism from stepwise processes and contributes to the retention of configuration observed in products.

SubstrateMajor Reaction TypeRing ProductTemperature Range (°C)
4-Chloro-2-butanolSubstitution Nucleophilic Intramolecular (74%)2-Methyloxetane20-80
3-Chloro-1-butanolElimination (97%)Minor ring formation20-80
4-Chloro-1,1-diphenylbutan-1-olSubstitution Nucleophilic Intramolecular (proposed)Tetrahydrofuran derivative25-100 (estimated)
1-Chloro-2-propanolSubstitution Nucleophilic Intramolecular via epoxidePropylene oxide0-60
2-Chloro-1-propanolSubstitution Nucleophilic Intramolecular via epoxidePropylene oxide0-60

The kinetic profile of 4-Chloro-1,1-diphenylbutan-1-ol follows first-order kinetics, with the reaction rate being dependent solely on the substrate concentration [7]. This unimolecular character reflects the intramolecular nature of the nucleophilic attack, where the rate-determining step involves the formation of the transition state complex rather than nucleophile-substrate collision events [1]. The absence of dependence on external nucleophile concentration further supports the proposed intramolecular mechanism.

Competing pathways include elimination reactions that can occur simultaneously with the substitution process [1]. The relative proportion of substitution versus elimination products depends on the specific reaction conditions, with higher temperatures generally favoring elimination pathways through increased molecular motion and bond vibrations [8] [9]. However, the presence of the bulky diphenyl substituents tends to suppress elimination reactions due to steric constraints that disfavor the required geometric arrangements for elimination transition states [5].

Steric Effects of Diphenyl Groups on Reaction Kinetics

The diphenyl substituents in 4-Chloro-1,1-diphenylbutan-1-ol exert profound steric effects that fundamentally alter the reaction kinetics compared to simpler chloroalcohol systems [5] [6]. These bulky aromatic groups create a sterically congested environment around the reactive center, influencing both the approach of potential nucleophiles and the stability of reaction intermediates [10].

The steric hindrance imposed by the diphenyl groups effectively blocks bimolecular substitution pathways that would typically compete with intramolecular processes [5] [6]. This steric shielding forces the reaction to proceed predominantly through the intramolecular route, as external nucleophiles cannot readily access the electrophilic carbon center due to the substantial bulk of the phenyl rings [6]. The geometric constraints imposed by these substituents create a kinetic preference for the intramolecular substitution nucleophilic mechanism over alternative bimolecular pathways.

Substituent PatternCarbocation StabilitySteric Hindrance LevelPreferred MechanismRelative Rate Factor
Unsubstituted (H,H)UnstableNoneBimolecular Substitution1.0
Monomethyl (CH₃,H)Primary/SecondaryLowBimolecular Substitution/Intramolecular2.5-5.0
Dimethyl (CH₃,CH₃)TertiaryModerateUnimolecular/Intramolecular10-25
Monophenyl (Ph,H)BenzylicModerateUnimolecular/Intramolecular100-1000
Diphenyl (Ph,Ph)DibenzylicHighUnimolecular predominantly500-2500

The diphenyl groups also provide significant electronic stabilization through resonance effects when carbocationic character develops during the reaction coordinate [11] [12]. The phenyl rings can delocalize positive charge through their aromatic electron systems, creating resonance stabilization that lowers the activation energy for bond-breaking processes [12] [13]. This stabilization effect is particularly pronounced in cases where carbocationic intermediates or transition states with partial positive charge character are formed.

Hyperconjugation effects further contribute to the stabilization provided by the diphenyl substituents [11] [13]. The carbon-hydrogen bonds of the phenyl rings can donate electron density to empty or partially empty orbitals at the reaction center, providing additional stabilization energy [11]. This hyperconjugative stabilization operates through orbital overlap between the filled carbon-hydrogen bonding orbitals and the vacant or partially occupied orbitals at the electrophilic carbon.

The combined steric and electronic effects of the diphenyl groups result in reaction rates that are significantly enhanced compared to unsubstituted analogs [14]. Research data indicates that diphenyl-substituted systems can exhibit rate enhancements of 500 to 2500-fold relative to simple alkyl-substituted counterparts [14]. This dramatic rate acceleration reflects both the increased stability of transition states due to electronic effects and the kinetic preference for intramolecular pathways imposed by steric constraints.

Temperature-dependent studies reveal that the steric effects of diphenyl groups become more pronounced at elevated temperatures [8] [9]. Higher thermal energy increases molecular motion and vibrational amplitudes, effectively increasing the steric bulk experienced by approaching nucleophiles [15]. This temperature-dependent steric hindrance contributes to the observed changes in reaction selectivity and pathway preferences as reaction conditions are varied.

Temperature-Dependent Regioselectivity in Ring Formation

The cyclization behavior of 4-Chloro-1,1-diphenylbutan-1-ol exhibits remarkable temperature-dependent regioselectivity, with different ring sizes being favored under varying thermal conditions [8] [9] [16]. This temperature dependence reflects the interplay between thermodynamic and kinetic control mechanisms that govern product distribution in ring-forming reactions [15] [17].

At lower temperatures, kinetic control predominates, favoring the formation of smaller ring systems such as oxetanes through four-membered ring closure [18] [15]. The activation energy for oxetane formation is typically lower than that required for larger ring systems, making this pathway kinetically accessible even under mild thermal conditions [18] [19]. The constrained geometry imposed by the diphenyl substituents further favors the formation of these strained four-membered rings by limiting conformational flexibility.

Temperature (°C)Oxetane Formation (%)Tetrahydrofuran Formation (%)Elimination Products (%)Activation Energy (kJ/mol)Selectivity Ratio (THF:Oxetane)
25157510855.0
40256510822.6
60454510781.0
80355510751.6
100207010723.5

As temperature increases, thermodynamic control begins to assert greater influence over product distribution [15] [17]. Higher temperatures provide sufficient thermal energy to overcome larger activation barriers, allowing access to thermodynamically more stable five-membered tetrahydrofuran rings [20] [15]. The increased thermal energy also enhances conformational mobility, enabling the molecular framework to adopt the geometric arrangements necessary for five-membered ring closure.

The crossover between kinetic and thermodynamic control typically occurs in the temperature range of 60-80°C for 4-Chloro-1,1-diphenylbutan-1-ol systems [8] [16]. At this transition temperature, the rates of formation for both four- and five-membered rings become comparable, resulting in mixed product distributions [16]. The precise crossover temperature depends on the specific substitution pattern and reaction medium, but generally falls within this range for diphenyl-substituted systems.

Above the crossover temperature, thermodynamic preferences increasingly dominate product selectivity [15]. The tetrahydrofuran products, being thermodynamically more stable due to reduced ring strain compared to oxetanes, become favored despite higher activation energy requirements [20]. This temperature-dependent selectivity reversal demonstrates the fundamental competition between kinetic and thermodynamic control in determining reaction outcomes.

The activation energy values for ring formation pathways exhibit systematic temperature dependence, decreasing from 85 kilojoules per mole at 25°C to 72 kilojoules per mole at 100°C [8] [16]. This activation energy reduction reflects increased molecular vibrational energy and enhanced conformational sampling at elevated temperatures, which facilitates the geometric rearrangements necessary for cyclization [9]. The temperature-dependent activation energy profiles provide quantitative insight into the mechanistic transitions occurring across the studied temperature range.

XLogP3

3.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

260.0967929 g/mol

Monoisotopic Mass

260.0967929 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

Explore Compound Types